![molecular formula C16H23N3O3 B2556377 3-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034527-23-4](/img/structure/B2556377.png)
3-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). This compound has demonstrated significant efficacy in patients with NSCLC harboring the T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs.
Scientific Research Applications
1. Drug Development and Receptor Targeting
Compounds structurally related to azetidine and piperidine rings, such as those described in the available literature, are often investigated for their potential as drug candidates targeting specific receptors. For example, a study on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines explored their affinity and selectivity for dopamine D4 receptors, indicating the potential for neurological applications, including treatments for conditions like erectile dysfunction (Enguehard-Gueiffier et al., 2006).
2. Synthesis of Complex Heterocycles
Research into the synthesis of heterocyclic compounds using precursors with azetidine and methoxypiperidine components demonstrates the versatility of these structural motifs in constructing biologically active molecules. For instance, the use of 3-hydroxy-4-pyrones as precursors to synthesize azabicyclo[3.2.1]octanes highlights the methodological advancements in creating complex molecules for potential therapeutic use (Rumbo et al., 1996).
3. Anticancer Applications
The design and synthesis of thiourea-azetidine hybrids for in vitro anticancer activity against various human cancer cell lines showcase the therapeutic potential of compounds with azetidine cores. Such research efforts aim to discover novel antitumor agents with significant potency and selectivity (Parmar et al., 2021).
4. Catalytic Polymerizations
Studies on catalytic carbonylative polymerizations of heterocycles, including azetidines, contribute to advancements in materials science, demonstrating the utility of these chemical structures beyond pharmacological applications (Liu & Jia, 2004).
5. Enzyme Inhibition for Therapeutic Use
Research into enzyme inhibitors, such as human leukocyte elastase inhibitors derived from azetidine-2-one structures, highlights the application of azetidine derivatives in designing drugs to treat inflammatory diseases (Cvetovich et al., 1996).
properties
IUPAC Name |
3-[3-(4-methoxypiperidin-1-yl)azetidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-17-7-3-4-14(15(17)20)16(21)19-10-12(11-19)18-8-5-13(22-2)6-9-18/h3-4,7,12-13H,5-6,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSJFVSBYKEHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.